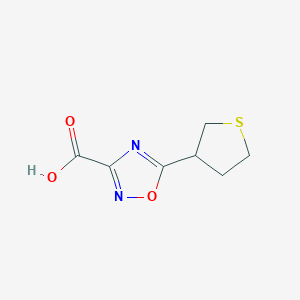

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiolane ring fused with an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiolane derivatives with nitrile oxides to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) are used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Esters or amides.

Wissenschaftliche Forschungsanwendungen

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of microbial cell walls, leading to cell lysis and death . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Thiolan-3-yl)pentanedioic acid

- Thiolan-3-yl N-phenylcarbamate

- N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride

Uniqueness

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it combines the reactivity of the oxadiazole ring with the stability of the thiolane ring, making it a versatile compound for various applications.

Biologische Aktivität

5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C7H8N2O3S

- Molecular Weight : 200.22 g/mol

- CAS Number : 1342999-66-9

- Purity : Minimum 95% .

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines effectively.

A study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer types:

- HepG2 (liver cancer) : IC50 = 0.7 ± 0.2 µM

- MCF7 (breast cancer) : IC50 = 30.0 ± 1.2 µM

- SGC-7901 (stomach cancer) : IC50 = 18.3 ± 1.4 µM .

Cytotoxicity

The cytotoxic effects of this compound were assessed using various assays:

- MTT Assay : This assay indicated that the compound has a dose-dependent cytotoxic effect on certain cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 0.7 ± 0.2 |

| MCF7 | 30.0 ± 1.2 |

| SGC-7901 | 18.3 ± 1.4 |

The mechanism underlying the anticancer activity of oxadiazoles is believed to involve:

- Inhibition of DNA Topoisomerases : These enzymes are critical for DNA replication and transcription; inhibiting them can lead to cell death.

- Induction of Apoptosis : Oxadiazoles may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Targeting Kinases : Some studies suggest that oxadiazole derivatives can inhibit tyrosine kinases involved in cancer progression .

Case Study 1: Antitumor Activity

A comprehensive study focused on synthesizing and evaluating various oxadiazole derivatives highlighted that modifications to the thiolane structure significantly impacted their antitumor efficacy. The study found that specific substitutions could enhance potency against resistant cancer cell lines.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of oxadiazoles revealed that:

- The presence of electron-withdrawing groups enhances biological activity.

- The spatial arrangement of substituents plays a crucial role in binding affinity to target proteins .

Safety and Toxicology

While the biological activities are promising, safety assessments indicate potential irritations:

Eigenschaften

Molekularformel |

C7H8N2O3S |

|---|---|

Molekulargewicht |

200.22 g/mol |

IUPAC-Name |

5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3S/c10-7(11)5-8-6(12-9-5)4-1-2-13-3-4/h4H,1-3H2,(H,10,11) |

InChI-Schlüssel |

DWICAHUODJUAGE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSCC1C2=NC(=NO2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.